Product packaging for (2,2-Dichloro-1-methylcyclopropyl)benzene(Cat. No.:CAS No. 3591-42-2)

(2,2-Dichloro-1-methylcyclopropyl)benzene

Cat. No.: B1595923
CAS No.: 3591-42-2
M. Wt: 201.09 g/mol
InChI Key: NXYPRVQXSWVEOB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Cyclopropane (B1198618) Chemistry

Halogenated cyclopropanes are a class of organic compounds that have garnered considerable interest from the synthetic community. acs.org The high ring strain of the three-membered cyclopropane ring makes these molecules highly reactive and thus valuable as synthetic intermediates. libretexts.orgacs.org Among these, gem-dihalocyclopropanes, which feature two halogen atoms attached to the same carbon atom of the ring, are particularly important. researchgate.net These compounds are typically synthesized through the addition of a dihalocarbene to an alkene. acs.org In the case of dichlorocyclopropanes, dichlorocarbene (B158193) is often generated from chloroform (B151607) via α-elimination, a reaction that can be efficiently carried out using phase-transfer catalysis (PTC). acs.orgresearchgate.net The resulting gem-dichlorocyclopropanes are kinetically stable yet capable of undergoing a variety of transformations, making them versatile building blocks for more complex molecules, including natural products and biologically active compounds. researchgate.netfinechem-mirea.ru The chemistry of these compounds is influenced by the electronic effects of the halogen substituents, which can stabilize anions, carbenes, and radicals, and facilitate various chemical transformations. researchgate.net

Structural Features and Significance of the (2,2-Dichloro-1-methylcyclopropyl)benzene Scaffold

The this compound molecule, with the chemical formula C₁₀H₁₀Cl₂, possesses a unique and synthetically significant structure. nist.gov It is characterized by a cyclopropane ring substituted with two chlorine atoms on one carbon (a gem-dichloro arrangement), a methyl group, and a phenyl group, both attached to an adjacent carbon. nih.gov This specific arrangement of a phenyl, a methyl, and a dichlorinated carbon on a three-membered ring creates a chiral center and a scaffold with distinct reactivity.

The primary significance of this compound lies in its utility as an organic intermediate. guidechem.com It serves as a precursor in the synthesis of other compounds. For instance, it has been used in the preparation of Cycloprobeta, a lipid-lowering drug. guidechem.com The synthesis of (1-Methylcyclopropyl)benzene can be achieved through the reduction of this compound using sodium in 2-propanol. oup.comguidechem.com The presence of the reactive dichlorocyclopropyl group allows for various subsequent chemical modifications.

Overview of Current Research Trajectories and Gaps for this compound

Current research involving this compound and related compounds primarily focuses on their synthesis and application as building blocks in organic synthesis. acs.orgfinechem-mirea.ru Methodologies for the efficient gem-dichlorocyclopropanation of olefins, including styrene (B11656) derivatives that lead to similar structures, are continuously being developed. acs.org The use of this compound as an intermediate highlights a research trajectory aimed at leveraging its unique structure for the construction of more complex molecular architectures. guidechem.com

However, significant research gaps exist. While its synthetic utility is explored, there is a notable lack of comprehensive studies on its biological activities and a complete physicochemical profile. The International Fragrance Association (IFRA) has prohibited the use of this compound as a fragrance ingredient due to insufficient data, underscoring this gap. nih.gov Furthermore, while some spectroscopic data is available, a more thorough characterization across various analytical techniques could provide deeper insights into its electronic and structural properties. nist.govnih.gov There is also limited information on its reactivity in more complex, multi-step synthetic pathways beyond its established uses.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀Cl₂ nist.govepa.gov
Molecular Weight201.09 g/mol nih.govepa.gov
IUPAC NameThis compound nih.gov
CAS Number3591-42-2 nist.govepa.gov
Canonical SMILESCC1(CC1(Cl)Cl)C2=CC=CC=C2 nih.gov
InChIKeyNXYPRVQXSWVEOB-UHFFFAOYSA-N nist.govnih.gov

Spectroscopic Data

TechniqueData ReferenceSource
¹H NMR SpectraAvailable from Sigma-Aldrich Co. LLC. nih.gov
Mass Spectrometry (GC-MS)Data available in the NIST Mass Spectrometry Data Center. nist.govnih.gov
IR SpectraData available from the NIST Chemistry WebBook. nist.gov
Raman SpectraData available from Bio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific. nih.gov

Detailed Research Findings

Detailed investigations into the synthesis and reactions of this compound and structurally related compounds have yielded specific insights. The synthesis of the related compound (2,2-Dichlorocyclopropyl)benzene, which lacks the methyl group, is achieved by reacting styrene with chloroform in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA) and a strong base. guidechem.com This reaction proceeds with a high yield of 88.6% and results in a product with 99.2% purity as determined by HPLC. guidechem.com This method is a common and effective way to produce phenyl-substituted gem-dichlorocyclopropanes.

Furthermore, research has demonstrated the synthetic utility of the resulting cyclopropane ring. For example, this compound is a known precursor for (1-Methylcyclopropyl)benzene. guidechem.com This transformation is accomplished through a reduction reaction that removes the two chlorine atoms, typically using sodium in an alcohol solvent like 2-propanol. oup.com The solvolysis rates of related p-(2-substituted cyclopropyl)-α-methylbenzyl chlorides have been studied to understand the electronic effects of the cyclopropyl (B3062369) ring. oup.com These studies provide quantitative data on how substituents on the cyclopropane ring influence the stability of adjacent carbocations, which is crucial for designing further synthetic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2 B1595923 (2,2-Dichloro-1-methylcyclopropyl)benzene CAS No. 3591-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10Cl2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYPRVQXSWVEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863212
Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3591-42-2
Record name (2,2-Dichloro-1-methylcyclopropyl)benzene
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name 2,2-dichloro-1-methylcyclopropylbenzene
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Mechanistic Investigations of 2,2 Dichloro 1 Methylcyclopropyl Benzene Formation

Elucidation of Dichlorocarbene (B158193) Addition Mechanisms

The most common and well-established method for the synthesis of (2,2-Dichloro-1-methylcyclopropyl)benzene involves the [2+1] cycloaddition of dichlorocarbene to α-methylstyrene. The generation of dichlorocarbene is typically achieved by the alpha-elimination of a precursor, most commonly chloroform (B151607), using a strong base. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic substrate phase.

Kinetic Studies of Dichlorocyclopropanation Reactions

Kinetic studies provide quantitative insight into the reaction mechanism, including the rate-determining steps and the influence of various reaction parameters. The dichlorocyclopropanation of α-methylstyrene under phase-transfer catalysis conditions has been investigated to elucidate these aspects.

In a representative kinetic study, the reaction is performed under pseudo-first-order conditions, with an excess of chloroform and aqueous sodium hydroxide (B78521), using a phase-transfer catalyst such as benzyltriethylammonium chloride (BTEAC). ijcmas.com The progress of the reaction is monitored by gas chromatography to determine the rate of product formation. ias.ac.in

Key findings from these kinetic studies include:

Effect of Stirring Speed: The reaction rate is observed to increase with the stirring speed up to a certain point (e.g., 600 rpm), after which it becomes independent of the agitation rate. ijcmas.comias.ac.in This indicates that at sufficient stirring speeds, the mass transfer between the aqueous and organic phases is not the rate-limiting step, and the reaction is under kinetic control. ijcmas.com

Effect of Substrate and Catalyst Concentration: The apparent rate constant (k_app) shows a direct proportionality to the initial concentrations of both the α-methylstyrene substrate and the phase-transfer catalyst. ijcmas.com This suggests that the reaction is first order with respect to both the substrate and the catalyst.

Reaction Order: The reaction follows a pseudo-first-order rate law when the concentrations of chloroform and the base are kept in large excess. ijcmas.comresearchgate.net

Thermodynamic Parameters: From the Arrhenius plot (a plot of ln(k) vs. 1/T), the activation energy (Ea) for the dichlorocyclopropanation of α-methylstyrene has been calculated. For instance, one study found an activation energy of 16.17 kcal mol⁻¹. ijcmas.com Other thermodynamic parameters such as the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#) have also been evaluated to support the proposed mechanism. ijcmas.com

Parameter InvestigatedObservation/Finding
Stirring SpeedRate increases up to an optimum speed (e.g., 600 rpm), then plateaus, indicating the reaction is kinetically controlled. ijcmas.comias.ac.in
Catalyst ConcentrationThe reaction rate is directly proportional to the concentration of the phase-transfer catalyst. ijcmas.com
Substrate ConcentrationThe reaction rate increases with an increase in the concentration of α-methylstyrene. ijcmas.com
Overall KineticsFollows a pseudo-first-order rate law under conditions of excess base and chloroform. ijcmas.comresearchgate.net
Activation Energy (Ea)Calculated from Arrhenius plot; reported as 16.17 kcal mol⁻¹ in one study. ijcmas.com

Interfacial Reaction Mechanisms under Phase-Transfer Catalysis

The mechanism of dichlorocyclopropanation under PTC conditions is widely accepted to occur via an interfacial pathway. ias.ac.inresearchgate.netmdpi.com This mechanism avoids the need for the hydroxide anion to be extracted into the bulk organic phase, a process which is highly unfavorable. mdpi.com

The key steps of the interfacial mechanism are as follows:

Deprotonation at the Interface: The reaction initiates at the interface between the aqueous sodium hydroxide solution and the organic phase (chloroform, which also acts as the solvent). The hydroxide ions deprotonate the chloroform to form the trichloromethanide anion (CCl₃⁻). researchgate.netmdpi.com

Ion Exchange at the Interface: The phase-transfer catalyst, a quaternary ammonium (B1175870) salt (Q⁺X⁻) like BTEAC, resides in the organic phase. At the interface, the lipophilic cation (Q⁺) exchanges its original anion (X⁻) for the newly formed trichloromethanide anion (CCl₃⁻). mdpi.com

Formation of Dichlorocarbene in the Organic Phase: The resulting lipophilic ion pair, [Q⁺CCl₃⁻], is soluble in the organic phase. Within the organic phase, this ion pair is unstable and the trichloromethanide anion eliminates a chloride ion to generate the highly reactive, neutral intermediate, dichlorocarbene (:CCl₂). researchgate.net

Cycloaddition: The electrophilic dichlorocarbene rapidly reacts with the electron-rich double bond of α-methylstyrene, which is present in the organic phase, via a [2+1] cycloaddition to form the final product, this compound. ijcmas.com

This interfacial model is supported by the kinetic data, particularly the dependence of the reaction rate on the stirring speed (indicating an interfacial process) and the concentration of the phase-transfer catalyst, which facilitates the transfer of the carbene precursor anion into the organic phase. ias.ac.in

Identification and Role of Dichlorocarbene Intermediates (CCl₂)

Dichlorocarbene (:CCl₂) is the pivotal intermediate in this reaction. It is a neutral, divalent carbon species with a vacant p-orbital and a lone pair of electrons, making it a highly reactive electrophile.

Its formation under PTC conditions from chloroform and a base is a two-step process:

Reversible Deprotonation: CHCl₃ + OH⁻ ⇌ CCl₃⁻ + H₂O

Irreversible Elimination: CCl₃⁻ → :CCl₂ + Cl⁻

The generation of dichlorocarbene occurs in the organic phase or at the interface, in the immediate vicinity of the alkene substrate. ias.ac.in This proximity is a key advantage of the PTC method, as it minimizes side reactions of the highly reactive carbene, such as hydrolysis or self-condensation. ias.ac.in Once formed, the dichlorocarbene undergoes a concerted cycloaddition reaction with the π-bond of α-methylstyrene to form the stable dichlorocyclopropane ring. The electrophilic nature of the carbene favors reaction with the electron-rich double bond of α-methylstyrene.

Mechanistic Pathways of Radical-Mediated Synthesis

While the dichlorocarbene addition is the conventional pathway, mechanistic possibilities involving radical intermediates, particularly through single electron transfer (SET) processes, have been considered in related transformations. Such pathways offer an alternative mechanistic framework for cyclopropane (B1198618) formation.

Examination of Single Electron Transfer (SET) Processes

A single electron transfer (SET) process involves the transfer of one electron from an electron donor to an electron acceptor, generating radical ions. nih.govrsc.org In the context of the synthesis of this compound, a hypothetical SET mechanism could be initiated by the transfer of an electron to a suitable acceptor.

For instance, a metal catalyst or even a potent electron-donating species could transfer an electron to the chloroform or another reaction component. More plausibly, an electron could be transferred from a reductant to the α-methylstyrene substrate. However, the direct dichlorocyclopropanation from chloroform and base is not typically described as a radical process.

The concept of SET is more prominent in other cyclopropanation reactions, often mediated by transition metals. For example, cobalt complexes can react with diazo compounds to generate cobalt(III)-carbene radical intermediates via an intramolecular metal-to-substrate SET. nih.gov While this involves a different carbene precursor, it demonstrates the feasibility of radical pathways in cyclopropanation. Mechanochemical methods, using piezoelectric materials, can also induce SET to generate aryl radicals for subsequent reactions, highlighting non-classical approaches to radical generation. researchgate.net For the specific reaction of α-methylstyrene with chloroform, a radical pathway is less established but remains a theoretical possibility under specific, non-traditional conditions that could promote SET.

Formation and Reactivity of Radical Intermediates

Should a SET mechanism be operative, it would proceed through distinct radical intermediates. nih.govnih.gov If an electron is transferred to α-methylstyrene, it would form a radical anion. This radical anion could then react with an electrophilic chlorine source or a dichloromethyl radical.

Alternatively, a radical pathway could involve the reaction of α-methylstyrene with a dichloromethyl radical (•CHCl₂), which could be formed under specific radical-initiating conditions. The reaction sequence might proceed as follows:

Radical Addition: The dichloromethyl radical adds to the double bond of α-methylstyrene. This addition would preferentially occur at the less substituted carbon, forming a more stable tertiary benzylic radical.

Intramolecular Cyclization: The resulting radical intermediate would need to undergo an intramolecular cyclization. This would involve an intramolecular homolytic substitution (S_H i) to displace a chlorine atom and form the cyclopropane ring.

This type of radical cascade is plausible but requires specific conditions to favor the radical pathway over the much more common and efficient dichlorocarbene mechanism. The reactivity of such radical intermediates is governed by factors such as their stability and the energetic barriers of the subsequent reaction steps, like the cyclization and elimination. nih.gov

Role of Methylstyrene as a Substrate in Radical Cyclopropanation

The reactivity of α-methylstyrene as a substrate is central to the formation of this compound. While the predominant mechanism for dichlorocyclopropanation involves the concerted addition of singlet dichlorocarbene, the potential for radical-mediated pathways, particularly in the presence of specific catalysts or initiators, is a subject of mechanistic inquiry.

In metalloradical catalysis, for instance, a stepwise radical mechanism has been proposed for the cyclopropanation of alkenes. researchgate.net This process involves the homolytic activation of a diazo compound by a metal complex, such as those of cobalt(II) or iron(III), to generate a metal-stabilized radical intermediate. researchgate.net This radical then adds to the alkene (in this case, α-methylstyrene) to form a new carbon-carbon bond, resulting in a γ-metallo-alkyl radical. Subsequent intramolecular radical substitution (3-exo-tet cyclization) forms the cyclopropane ring and regenerates the catalyst. nih.gov The presence of the methyl group on the styrene (B11656) substrate influences the stability of the potential radical intermediates and the stereoselectivity of the cyclopropane product.

Studies involving the attack of hydroxyl radicals on α-methyl-styrene sulfonate polymers have shown that radical addition to the double bond is a feasible process, leading to the formation of radical intermediates. rsc.org While not a direct cyclopropanation, this demonstrates the susceptibility of the α-methylstyrene scaffold to radical attack. The phenyl group can stabilize an adjacent radical through resonance, and the methyl group provides steric hindrance that can direct the approach of the incoming radical species.

In the context of dichlorocyclopropanation, a radical mechanism is less common than the electrophilic addition of dichlorocarbene. However, under specific conditions, such as photochemical initiation or the use of radical initiators, the reaction could potentially proceed through a radical pathway. For example, the free-radical addition of chlorine to benzene (B151609) under UV light proceeds via a radical chain reaction. docbrown.info A similar initiation could, in principle, lead to the formation of a trichloromethyl radical from chloroform, which could then add to α-methylstyrene.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the energetic landscapes and transition states of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules and transition states. For the dichlorocyclopropanation of α-methylstyrene, DFT calculations can model the reaction pathway of dichlorocarbene addition to the double bond.

Although a specific DFT study for the dichlorocyclopropanation of α-methylstyrene is not extensively documented in the literature, analogous systems provide significant insight. DFT studies on the cyclopropanation of styrene with aryldiazodiacetates catalyzed by B(C6F5)3 have been performed. masterorganicchemistry.com These studies calculate the Gibbs free energy of activation for various proposed pathways, identifying the rate-limiting step and the most plausible mechanism. For instance, the calculations can distinguish between a concerted [2+1] cycloaddition and a stepwise pathway involving a carbene intermediate.

In studies of rhodium(II)-catalyzed cyclopropanation with halodiazoacetates, DFT calculations have been used to determine the potential energy barriers for the rate-determining step, which is the loss of dinitrogen. nih.gov These calculations also reveal stabilizing π-interactions between the halogen, the carbenoid carbon, and the rhodium atom in the intermediate. The predicted diastereomeric ratios from these calculations often show good agreement with experimental results, underscoring the predictive power of DFT in understanding stereochemical outcomes. nih.gov

For the addition of dichlorocarbene to alkenes, DFT calculations can map the potential energy surface, identifying the transition state structure. These studies generally support a concerted, although often asynchronous, mechanism where the two new carbon-carbon bonds are formed in a single step. The geometry of the transition state, as calculated by DFT, can explain the observed stereospecificity of the reaction.

Computational MethodSystem StudiedKey Findings
DFT (B3LYP-D3)Styrene + AryldiazodiacetateIdentified the rate-limiting step as N2 removal and explained the origin of diastereoselectivity. masterorganicchemistry.com
DFTRh(II)-catalyzed cyclopropanation with halodiazoacetatesCalculated low potential energy barriers for dinitrogen loss and identified stabilizing interactions in the carbenoid intermediate. nih.gov
DFT (B3LYP/6-31G*)Dichlorocarbene + CyclopropenesCalculated low barriers to addition (0-2 kcal/mol) and confirmed a concerted reaction mechanism. rsc.org

Molecular Dynamics Simulations for Reaction Pathway Exploration

Molecular dynamics (MD) simulations offer a means to study the time evolution of a chemical system, providing insights into the dynamic aspects of a reaction that are not captured by static DFT calculations of stationary points on the potential energy surface.

While no specific MD simulations for the reaction pathway of this compound formation have been reported, the methodology has been applied to study related systems. For example, MD simulations have been used to investigate fluid cyclopropane to develop accurate force fields based on quantum chemistry calculations. aip.org These simulations model the intermolecular interactions and can reproduce experimental data such as radial distribution functions and self-diffusion coefficients. aip.org

In principle, ab initio molecular dynamics (AIMD) could be employed to simulate the trajectory of the dichlorocarbene approaching the α-methylstyrene molecule. Such a simulation would involve calculating the forces on the atoms on-the-fly using an electronic structure method (like DFT) and then solving the classical equations of motion. This approach could reveal the preferred orientation of the reactants, the dynamics of bond formation, and whether the reaction proceeds in a concerted or stepwise fashion by observing the atomic motions over time. It could also shed light on the role of solvent molecules in the reaction dynamics. However, the computational cost of AIMD for a system of this size and for the timescale of a chemical reaction remains a significant challenge.

Experimental Verification of Mechanistic Hypotheses

Experimental studies are essential to validate the hypotheses generated from theoretical and mechanistic proposals. Kinetic studies, in particular, provide quantitative data on the factors influencing the reaction rate.

The dichlorocyclopropanation of α-methylstyrene has been studied kinetically using phase-transfer catalysis. nih.gov In this method, dichlorocarbene is generated in situ from chloroform and a strong aqueous base, and a phase-transfer catalyst (such as a quaternary ammonium salt) facilitates the transfer of the reactive species or its precursor to the organic phase containing the α-methylstyrene.

Kinetic studies on the dichlorocyclopropanation of styrene under similar phase-transfer conditions have shown that the reaction follows pseudo-first-order kinetics when chloroform and the aqueous base are in excess. researchgate.netnih.gov The rate of the reaction is influenced by several factors, including the concentration of the substrate, the catalyst, and the base, as well as the temperature and agitation speed. The observed increase in the rate constant with temperature allows for the determination of the activation energy of the reaction. researchgate.net For the dichlorocarbene addition to styrene, an activation energy of 10.4 kcal/mol has been reported. researchgate.net

These experimental findings support a mechanism where the formation of dichlorocarbene at the interface of the two phases is a key step. The catalyst then facilitates the reaction of the carbene with the alkene in the organic phase. The stereospecificity of the reaction, where the stereochemistry of the alkene is retained in the cyclopropane product, is strong experimental evidence for a concerted addition of singlet dichlorocarbene. libretexts.org

Experimental TechniqueSystem StudiedKey Findings
Kinetic Study (Phase-Transfer Catalysis)Dichlorocyclopropanation of α-methylstyreneThe reaction kinetics can be monitored to determine the influence of various reaction parameters. nih.gov
Kinetic Study (Phase-Transfer Catalysis)Dichlorocyclopropanation of StyreneThe reaction follows pseudo-first-order kinetics with an activation energy of 10.4 kcal/mol. researchgate.net
Stereochemical AnalysisGeneral Dichlorocyclopropanation of AlkenesRetention of alkene stereochemistry in the product provides evidence for a concerted mechanism. libretexts.org

Chemical Transformations and Reactivity of 2,2 Dichloro 1 Methylcyclopropyl Benzene

Reactivity of the Dichlorocyclopropyl Moiety

The gem-dichlorocyclopropyl group is a highly functionalized and strained three-membered ring system. Its reactivity is dominated by reactions that lead to the release of this ring strain, primarily through ring-opening, or by transformations involving the two chlorine atoms.

Ring-Opening Reactions and Rearrangements

The significant strain within the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic products. These reactions are often initiated by electrophilic or nucleophilic attack, or by thermal and solvolytic conditions.

While specific studies on the ring-opening of (2,2-dichloro-1-methylcyclopropyl)benzene are not extensively documented, the reactivity can be inferred from related gem-dihalocyclopropane systems. For instance, donor-acceptor cyclopropanes, which have an electron-donating and an electron-accepting group, readily undergo ring-opening reactions with various nucleophiles. bohrium.com In the case of this compound, the phenyl group can be considered a donor and the dichloro-substituted carbon an acceptor, suggesting a propensity for such reactions.

Solvolysis reactions of related compounds, such as p-(2,2-dichlorocyclopropyl)-α-methylbenzyl chloride, have been studied to understand the electronic effects of the dichlorocyclopropyl group. oup.com The solvolysis of these systems can proceed with the participation of the cyclopropyl (B3062369) ring, leading to rearranged products. Similarly, the acetolysis of (2,2-difluorocyclopropyl)methyl tosylates, an analogous system, shows that ring-opening is a predominant pathway, with the regioselectivity of the C-C bond cleavage being influenced by the substituents on the ring. beilstein-journals.orgresearchgate.netnih.gov These reactions often proceed through cationic intermediates, where the relief of ring strain provides a strong thermodynamic driving force. For example, treatment of difluoro(methylene)cyclopropanes with radicals or nucleophiles can induce ring cleavage. cas.cn

Nucleophilic Displacement of Chlorine Atoms

The chlorine atoms of the dichlorocyclopropyl moiety are subject to nucleophilic substitution, although their reactivity is influenced by the steric hindrance and the electronic nature of the cyclopropane ring. Reactions of gem-dichlorocyclopropanes with nucleophiles such as phenols have been shown to result in the substitution of the chlorine atoms. lew.ro For instance, the reaction of substituted gem-dichlorocyclopropanes with phenols in the presence of a base can lead to the formation of aryloxy-substituted cyclopropanes. lew.ro

The general mechanism for nucleophilic substitution at a saturated carbon atom can be complex for gem-dihalocyclopropanes. An SN1-type mechanism is unlikely due to the high energy of a cyclopropyl cation, while an SN2-type reaction would be sterically hindered. Alternative pathways, such as those involving elimination-addition sequences or radical intermediates, might be operative depending on the specific reaction conditions and the nucleophile employed.

Reduction and Dehalogenation Processes

A significant transformation of the dichlorocyclopropyl group is its reduction to a cyclopropyl or methylcyclopropyl group. This dehalogenation reaction effectively removes the electron-withdrawing chlorine atoms and can significantly alter the electronic properties of the substituent on the benzene (B151609) ring.

A documented method for the dehalogenation of this compound involves the use of a dissolving metal reduction. Specifically, treatment with sodium in 2-propanol leads to the formation of (1-methylcyclopropyl)benzene. oup.com This transformation is a valuable synthetic tool as it provides access to phenylcyclopropane derivatives from the corresponding dichloro precursors.

ReactantReagents and ConditionsProductYieldReference
This compoundSodium, 2-propanol(1-Methylcyclopropyl)benzeneNot specified oup.com
(cis-2,2-Dichloro-3-methylcyclopropyl)benzeneSodium, ethanol(cis-2-Methylcyclopropyl)benzene8% oup.com
(trans-2,2-Dichloro-3-methylcyclopropyl)benzeneSodium, ethanol(trans-2-Methylcyclopropyl)benzene47% oup.com

Transformations of the Benzene Ring

The benzene ring of this compound can undergo typical aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the electronic properties of the (2,2-dichloro-1-methylcyclopropyl) substituent.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing benzene and its derivatives. wikipedia.orgulethbridge.caaakash.ac.in The (2,2-dichloro-1-methylcyclopropyl) group, with its two electronegative chlorine atoms, is expected to be an electron-withdrawing group, thus deactivating the benzene ring towards electrophilic attack. Deactivating groups generally direct incoming electrophiles to the meta position.

However, the parent cyclopropyl group is known to be an ortho, para-directing group due to its ability to stabilize the cationic intermediate (arenium ion) through conjugation of its Walsh orbitals with the aromatic π-system. Studies on the nitration of phenylcyclopropane have shown a preference for ortho and para substitution. acs.orgacs.org

SubstrateReactionReagentsProductReference
PhenylcyclopropaneNitrationAcetyl nitrateo- and p-Nitrophenylcyclopropane acs.orgacs.org
(1-Methylcyclopropyl)benzeneFriedel-Crafts AcylationAcetyl chloride, AlCl₃, Chloroform (B151607)p-(1-Methylcyclopropyl)acetophenone oup.com

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of the ortho position to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. harvard.edu

Common DMGs are heteroatom-containing functional groups that can coordinate to the lithium base, thereby directing deprotonation to the adjacent ortho position. organic-chemistry.org The (2,2-dichloro-1-methylcyclopropyl) group lacks a heteroatom with a lone pair that could effectively direct ortho-lithiation. Therefore, it is not expected to function as a classical directing metalation group.

However, the acidity of the aromatic protons can be influenced by the inductive effects of the substituent. The electron-withdrawing nature of the dichlorocyclopropyl group might slightly increase the acidity of the ring protons, but without a coordinating group, regioselective deprotonation at the ortho position is unlikely to be efficient. Alternative strategies, such as the introduction of a separate directing group onto the benzene ring, would be necessary to achieve controlled ortho-functionalization of this compound via a DoM approach.

Reactions Involving the Methyl Substituent

The methyl group attached to the C1 position of the cyclopropane ring in This compound presents a unique case for reactivity. This carbon is a quaternary center, also bonded to a phenyl group and two other carbons of the cyclopropane ring. This arrangement significantly influences the types of reactions the methyl group can undergo.

Based on general principles of organic chemistry, potential transformations of the methyl group would primarily include free-radical halogenation and oxidation. However, the specific reactivity of this compound is not widely documented in readily available literature, leading to a discussion based on analogous structures.

Free-Radical Halogenation: The substitution of hydrogen atoms on an alkane with halogens, typically chlorine or bromine, can be initiated by UV light or a radical initiator. The selectivity of this reaction is dependent on the stability of the resulting carbon radical. In the case of alkylbenzenes like toluene (B28343), halogenation preferentially occurs at the benzylic position due to the resonance stabilization of the benzyl (B1604629) radical.

For This compound , the methyl group is not directly benzylic. Abstraction of a hydrogen atom from the methyl group would lead to a primary radical adjacent to a sterically hindered quaternary carbon. This radical would not benefit from direct resonance stabilization from the phenyl ring. The reactivity of such C-H bonds in radical halogenation is generally lower than that of tertiary, secondary, or benzylic C-H bonds. libretexts.org

The reaction with chlorine tends to be less selective than with bromine. masterorganicchemistry.com Therefore, forcing conditions might be necessary to achieve substitution on the methyl group, potentially leading to a mixture of products, including mono-, di-, and tri-chlorinated derivatives at the methyl position.

Oxidation: The oxidation of alkyl side chains on aromatic rings is a common transformation, often yielding carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically used. For instance, toluene can be oxidized to benzoic acid.

Applying this to This compound , the target would be the conversion of the methyl group to a carboxylic acid, which would yield 2,2-dichloro-1-carboxy-1-phenylcyclopropane . However, the stability of the dichlorocyclopropyl ring under harsh oxidative conditions is a significant concern. The strain of the three-membered ring and the presence of the dichloro-substituted carbon might make the ring susceptible to opening or decomposition. Milder, more selective oxidation methods might be required. organic-chemistry.org

The following table summarizes the potential, though not experimentally confirmed in available literature, reactions of the methyl group.

Reaction Type Reagents & Conditions Potential Product(s) Remarks
Free-Radical ChlorinationCl₂, UV light(2,2-Dichloro-1-(chloromethyl)cyclopropyl)benzeneBased on general principles of alkane halogenation. libretexts.orglibretexts.org
OxidationKMnO₄, heat2,2-Dichloro-1-carboxy-1-phenylcyclopropanePotential for ring-opening side reactions. organic-chemistry.org

Synthesis and Characterization of Derivatives and Analogs of 2,2 Dichloro 1 Methylcyclopropyl Benzene

Modifications on the Benzene (B151609) Ring

The aromatic ring of (2,2-Dichloro-1-methylcyclopropyl)benzene serves as a scaffold for various functionalization reactions, enabling the synthesis of a diverse range of derivatives. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the benzene ring, thereby modulating the electronic and steric properties of the molecule.

One of the key reactions for modifying the benzene ring is Friedel-Crafts acylation. This reaction introduces an acyl group, typically at the para-position due to the directing effect of the cyclopropyl (B3062369) group. For instance, the related compound (2,2-Dichlorocyclopropyl)benzene undergoes Friedel-Crafts acylation in the synthesis pathway of the lipid-lowering drug, Ciprofibrate. guidechem.com This suggests that this compound can be similarly acylated to produce ketone derivatives, which can then serve as versatile intermediates for further transformations.

Other electrophilic substitution reactions such as nitration, halogenation, and sulfonation can also be envisaged. The resulting derivatives, bearing nitro, halo, or sulfonic acid groups, can be further elaborated. For example, a nitro derivative could be reduced to an amine, which could then participate in a wide array of subsequent reactions, including diazotization and amide formation. The introduction of these functional groups allows for fine-tuning of the molecule's properties.

Table 1: Potential Benzene Ring Modifications

Reaction Type Reagents Potential Product
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl₃) 4-(2,2-Dichloro-1-methylcyclopropyl)acetophenone
Nitration HNO₃, H₂SO₄ 1-(2,2-Dichloro-1-methylcyclopropyl)-4-nitrobenzene
Halogenation Br₂, FeBr₃ 1-Bromo-4-(2,2-dichloro-1-methylcyclopropyl)benzene

Functionalization of the Cyclopropane (B1198618) Moiety

The gem-dichlorocyclopropane unit is a key functional group that can undergo specific chemical transformations. The high ring strain and the presence of the two chlorine atoms make the cyclopropane ring susceptible to ring-opening reactions, providing a pathway to acyclic structures.

The substitution of hydrogen with fluorine in cyclopropane is known to weaken the opposing C-C bond, making gem-difluorocyclopropanes prone to transformations initiated by homolytic C-C bond cleavage. beilstein-journals.org By analogy, the gem-dichloro group in this compound derivatives influences the reactivity of the three-membered ring. Thermal or reagent-induced ring-opening of the dichlorocyclopropane can lead to the formation of substituted alkenes. For example, reaction with silver salts or under reducing conditions (e.g., with sodium in liquid ammonia) can lead to various rearranged or dehalogenated products.

Furthermore, reductive dehalogenation can be performed to selectively remove one or both chlorine atoms. Partial reduction could yield monochlorocyclopropane derivatives, while complete reduction would generate the corresponding methyl-phenyl-cyclopropane. These transformations allow for the creation of analogs with altered steric and electronic profiles at the cyclopropyl position.

Stereoselective Synthesis of Enantiopure Derivatives

The parent compound, this compound, is chiral due to the presence of a stereocenter at the C1 position of the cyclopropane ring. The synthesis of enantiomerically pure derivatives is a significant challenge but offers access to compounds with specific stereochemistry for various applications.

Modern asymmetric synthesis methods can be applied to achieve stereoselectivity. One potential strategy involves the desymmetrization of prochiral precursors. For example, recent advances in the stereoselective C-F bond activation of gem-difluoroalkanes using frustrated Lewis pairs (FLPs) with chiral Lewis bases have been reported to produce enantioenriched products. nih.gov This methodology, which creates a chiral center at a C-F position, could potentially be adapted for gem-dichloro compounds, allowing for the stereoselective synthesis of chiral cyclopropane derivatives. nih.gov The use of enantiopure chiral sulfides in such reactions can lead to high stereospecificity in subsequent nucleophilic substitution reactions. nih.gov

Another approach involves the resolution of racemic mixtures. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. Alternatively, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be employed to separate the enantiomers of the final compounds or key intermediates. mdpi.com

Spectroscopic and Spectrometric Characterization of Novel Compounds

The structural elucidation of newly synthesized derivatives of this compound relies heavily on modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the novel compounds. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for characterization. For the parent compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methyl group protons, and the diastereotopic methylene (B1212753) protons of the cyclopropane ring. nih.gov Modifications to the benzene ring, such as the introduction of a substituent, would alter the chemical shifts and splitting patterns of the aromatic protons. Functionalization of the cyclopropane ring would lead to significant changes in the signals corresponding to the cyclopropyl protons. Analysis of coupling constants can provide information about the stereochemistry of the cyclopropane ring. dtic.mil

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives. mdpi.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic isotopic patterns due to the presence of two chlorine atoms are observed. nih.govuni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The parent compound exhibits characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as vibrations associated with the C-Cl bonds and the cyclopropane ring. nih.gov The introduction of new functional groups, such as a carbonyl (C=O) from a Friedel-Crafts acylation or a nitro (NO₂) group, would give rise to new, strong absorption bands in the IR spectrum, confirming the success of the modification.

Table 2: Spectroscopic Data for this compound

Technique Data Type Observed Features / Values
¹H NMR Chemical Shift Signals corresponding to aromatic, methyl, and cyclopropyl methylene protons. nih.gov
Mass Spec (GC-MS) m/z Molecular ion peak and characteristic fragmentation pattern showing loss of Cl. nih.gov
Predicted MS Collision Cross Section [M+H]⁺: 133.3 Ų; [M+Na]⁺: 144.9 Ų. uni.lu

Applications in Advanced Organic Synthesis and Materials Science

(2,2-Dichloro-1-methylcyclopropyl)benzene as a Versatile Intermediate

This compound serves as a pivotal intermediate in a variety of synthetic transformations. The presence of the dichlorocyclopropyl moiety allows for a range of reactions, including ring-opening, cyclization, and substitution, providing access to a diverse array of functionalized molecules. The phenyl group also offers a site for further modification, enhancing its synthetic utility.

Building Block for Complex Cyclic Molecules

The strained cyclopropane (B1198618) ring in this compound is a latent source of reactivity that can be harnessed for the construction of more complex cyclic systems. Dichlorocyclopropanes are recognized for their importance in organic synthesis and are used as substrates for creating compounds such as benzocyclopropenes and cyclopentadiene (B3395910) derivatives, which are not easily accessible through other methods. guidechem.com

A notable example is the synthesis of (5R)-5-[(1R)-2,2-Dichloro-1-methylcyclopropyl]-2-methylcyclohex-2-en-1-one. This complex cyclic molecule is synthesized through the reaction of (R)-carvone with chloroform (B151607) in the presence of potassium tert-butoxide and a phase-transfer catalyst. guidechem.com This transformation highlights the utility of the dichlorocyclopropyl group in elaborating existing ring systems to create intricate, stereodefined architectures.

ReactantsReagentsProductYield
(R)-carvone, ChloroformPotassium tert-butoxide, Benzyltriethylammonium chloride(5R)-5-[(1R)-2,2-Dichloro-1-methylcyclopropyl]-2-methylcyclohex-2-en-1-one54%

Precursor for Pharmaceutically Relevant Compounds

The unique structural features of this compound make it an attractive starting material for the synthesis of compounds with potential pharmaceutical applications. The cyclopropyl (B3062369) ring can act as a bioisostere for other groups, and the dichloro substituents can be modified to introduce other functionalities.

A significant application of a related compound, (2,2-Dichlorocyclopropyl)benzene, is in the synthesis of Cycloprobeta, a lipid-lowering drug. guidechem.com Cycloprobeta, chemically known as 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a phenylpropionic acid derivative. guidechem.com The synthesis of Cycloprobeta from (2,2-Dichlorocyclopropyl)benzene involves a multi-step process that includes Friedel-Crafts acylation, Baeyer-Villiger oxidation, alcoholysis, and hydrolysis. guidechem.com This underscores the importance of the dichlorocyclopropylbenzene core as a key structural motif in the development of therapeutic agents.

Starting MaterialKey Transformation StepsFinal Product
(2,2-Dichlorocyclopropyl)benzeneFriedel-Crafts acylation, Baeyer-Villiger oxidation, Alcoholysis, HydrolysisCycloprobeta

Intermediate in Agrochemical and Specialty Chemical Synthesis

The reactivity of the dichlorocyclopropane ring is also exploited in the synthesis of agrochemicals. Dichlorocyclopropanes are known precursors to pyrethroids, a class of synthetic insecticides. guidechem.com A patent has disclosed the use of this compound in the context of developing molecules with insecticidal activity against a range of agricultural pests. google.com

In the realm of specialty chemicals, this compound has been identified as a component in malodor reduction compositions, as detailed in a patent application. google.com This suggests its utility in the formulation of products for odor control.

Development of New Synthetic Methodologies Utilizing the Compound

The unique reactivity of gem-dichlorocyclopropanes, such as this compound, continues to inspire the development of novel synthetic methods. Research into the reactions of gem-dichlorinated aryl cyclopropanes has revealed pathways for their transformation into other valuable chemical entities. For instance, the reaction of gem-dichlorocyclopropanes with phenols can lead to either substitution at the exocyclic position or ring-opening, depending on the specific substrate and reaction conditions. lew.ro

Furthermore, cobalt-catalyzed cyclopropanation reactions using gem-dichloroalkanes as carbene precursors represent a modern approach to the synthesis of cyclopropanes. researchgate.net While not specifically detailing the use of this compound, these methodologies showcase the ongoing efforts to expand the synthetic toolbox for this class of compounds, enabling the construction of diverse and complex molecules. The formation of this compound itself can be achieved from methylstyrene and a dichlorocarbene (B158193) source. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Analysis of 2,2 Dichloro 1 Methylcyclopropyl Benzene

High-Resolution NMR Spectroscopy (e.g., ¹H, ¹³C) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (2,2-Dichloro-1-methylcyclopropyl)benzene. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The spectrum for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals for the aromatic, cyclopropyl (B3062369), and methyl protons.

The five protons on the phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.20-7.50 ppm). The methyl group (CH₃) attached to the cyclopropane (B1198618) ring gives rise to a singlet peak, as it has no adjacent protons to couple with. Research has identified this signal at approximately δ 1.69 ppm. nih.gov The two non-equivalent methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and appear as two distinct doublets due to geminal coupling. These signals have been reported at δ 1.60 (d, J = 7.2 Hz) and δ 1.97 (d, J = 7.2 Hz). nih.gov

Interactive ¹H NMR Data Table

Assigned Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Phenyl-H 7.20 - 7.50 Multiplet -
Cyclopropyl-H (CH₂) 1.97 Doublet 7.2
Cyclopropyl-H (CH₂) 1.60 Doublet 7.2

Note: Data sourced from experiments conducted at 400 MHz in CDCl₃. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In the spectrum of this compound, distinct signals are observed for each unique carbon atom.

Published data identifies key carbon signals at δ 25.7, 32.0, 36.6, and 141.4 ppm. nih.gov The signal at δ 141.4 ppm can be assigned to the ipso-carbon of the phenyl ring (the carbon atom directly attached to the cyclopropyl group). The aromatic carbons typically resonate in the δ 125-130 ppm range. The quaternary CCl₂ carbon of the cyclopropane ring is expected around δ 66 ppm, a value observed in similar structures like (trans-2,2-Dichloro-3-methylcyclopropyl)benzene. oup.com The methyl carbon gives a signal at approximately δ 25.7 ppm. nih.gov The other signals at δ 32.0 and δ 36.6 ppm correspond to the methylene carbon and the quaternary C1 carbon of the cyclopropyl ring, respectively. nih.gov

Interactive ¹³C NMR Data Table

Assigned Carbon Chemical Shift (δ) ppm
Phenyl C-ipso 141.4
Phenyl CH ~125-130
CCl₂ ~66.0 (inferred)
Cyclopropyl C-CH₂ 32.0
Cyclopropyl C-CH₃ 36.6

Note: Data sourced from experiments conducted at 100 MHz in CDCl₃. nih.gov Aromatic CH and CCl₂ shifts are estimated based on typical values and data from analogous compounds. oup.com

Mass Spectrometry (e.g., HRMS-EI) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with Electron Ionization (EI), is used to confirm its molecular formula.

The compound has the molecular formula C₁₀H₁₀Cl₂. The calculated monoisotopic mass is 200.0159557 Da. nih.gov HRMS analysis can measure the mass-to-charge ratio (m/z) of the molecular ion with high precision, allowing for the experimental confirmation of this exact mass, which validates the elemental composition.

Standard electron ionization mass spectrometry (GC-MS) reveals a characteristic fragmentation pattern. The NIST Mass Spectrometry Data Center reports key fragment ions for this compound. nih.gov The most abundant ion peak (base peak) is observed at m/z 129. Other significant fragments are seen at m/z 165 and 128. nih.gov These fragments arise from the predictable cleavage of the molecular ion, such as the loss of chlorine atoms or parts of the cyclopropyl ring, providing further structural evidence.

Interactive Mass Spectrometry Data Table

Property Value Source
Molecular Formula C₁₀H₁₀Cl₂ nih.gov
Molecular Weight 201.09 g/mol nih.gov
Monoisotopic Mass (Calculated) 200.0159557 Da nih.gov
Top Peak (m/z) 129 nih.gov
2nd Highest Peak (m/z) 165 nih.gov

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a capillary column with a stationary phase. Its retention time is a characteristic property used for identification and quantification. A kinetic study involving the synthesis of this compound utilized Gas-Liquid Chromatography (GLC) with a 5% SE-30 column to monitor the formation of the product. ijcmas.com When coupled with a mass spectrometer (GC-MS), GC provides separation and structural identification simultaneously, making it a standard method for analyzing reaction mixtures containing this compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the purity assessment of this compound. While a specific standardized method for this exact compound is not widely published, methods developed for similar aromatic pollutants, such as dichlorobenzenes, can be adapted. google.com A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. google.com Detection is commonly achieved using a Diode Array Detector (DAD) or UV detector set to a wavelength where the benzene (B151609) ring absorbs significantly. This allows for the quantification of the compound and the detection of non-volatile impurities.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique provides unequivocal proof of a molecule's stereochemistry and conformation.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. A review of the current scientific literature indicates that a crystal structure for this compound has not been reported. Therefore, definitive solid-state structural data from X-ray crystallography is not currently available.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding Advancements

The primary route to (2,2-Dichloro-1-methylcyclopropyl)benzene involves the addition of dichlorocarbene (B158193) (:CCl₂) to α-methylstyrene. Historically, this has been achieved through the reaction of chloroform (B151607) with a strong base under phase-transfer catalysis (PTC) conditions. guidechem.com While effective, yielding the product in high purity, future advancements are likely to focus on developing milder, more efficient, and sustainable protocols. guidechem.com

Recent developments in the broader field of gem-dichlorocyclopropanation point toward promising alternatives. For instance, the design of novel dichloromethyl(diaryl)sulfonium salts as air- and moisture-stable dichlorocarbene precursors represents a significant step forward. acs.org These reagents can deliver the :CCl₂ unit under mild basic conditions, potentially broadening the substrate scope and improving functional group tolerance compared to traditional methods. acs.org Future research could focus on adapting these next-generation reagents for the specific synthesis of this compound and its derivatives.

Mechanistically, while the reaction is understood to proceed via a dichlorocarbene intermediate, deeper insights are still needed. Competition experiments have shown that the carbene adds preferentially to electron-rich olefins in a concerted fashion, which explains the retention of stereochemistry in some substrates. acs.org Future mechanistic studies, combining kinetic analysis with in-situ spectroscopic monitoring, could further elucidate the nature of the active cyclopropanating species and the transition state geometry, particularly in catalyzed systems.

MethodReagentsConditionsAdvantages
Phase-Transfer Catalysis (PTC) Chloroform (CHCl₃), Sodium Hydroxide (B78521) (NaOH), Phase-Transfer Catalyst (e.g., TEBA) guidechem.comBiphasic system (e.g., Dichloromethane/Water), Reflux guidechem.comHigh yield, readily available reagents. guidechem.com
Sulfonium (B1226848) Salt Reagents Dichloromethyl(diaryl)sulfonium salts, Base acs.orgMild conditions acs.orgAir- and moisture-stable reagents, avoids harsh bases. acs.org
Flow Chemistry Chloroform, NaOH researchgate.netContinuous flow biphasic system, elevated temperature researchgate.netImproved mixing, enhanced safety, potential for scale-up. researchgate.net

Emerging Synthetic Applications and Design of Novel Transformations

The most well-documented application of this compound is its role as a key intermediate in the synthesis of the lipid-lowering drug Ciprofibrate. guidechem.com In this multi-step synthesis, the phenyl ring of the molecule is first functionalized before the dichlorocyclopropyl group is ultimately transformed. guidechem.com

Beyond this established route, the gem-dichlorocyclopropyl moiety is a versatile functional handle ripe for exploitation in novel synthetic transformations. Gem-dihalocyclopropanes are known to be valuable precursors for a wide range of molecular scaffolds, including other functionalized cyclopropanes, allenes, heterocycles, and aromatic systems through ring-opening or rearrangement reactions. researchgate.netacs.org

Future research should explore the divergent synthesis of new compound libraries starting from this compound. Key areas of investigation could include:

Reductive Dechlorination: Selective reduction to afford monochloro- or non-chlorinated methyl-phenyl-cyclopropane, providing access to different classes of compounds.

Ring-Opening Reactions: Investigating thermal or Lewis acid-catalyzed ring-opening to generate substituted butadienes or other acyclic structures, which are valuable building blocks in organic synthesis.

Substitution Chemistry: Exploring the substitution of the chlorine atoms with other nucleophiles, although this can be challenging, it could lead to highly functionalized cyclopropanes. lew.ro Research into the reactions with phenols, for example, has shown that both endocyclic and exocyclic chlorine atoms can be targeted under certain conditions. lew.ro

The design of novel transformations that leverage the unique strain energy and electronic properties of the dichlorocyclopropyl ring will be crucial for expanding the synthetic utility of this compound beyond its current applications.

Future Prospects in Stereocontrolled Synthesis and Derivatization

The synthesis of this compound from α-methylstyrene results in the formation of a new stereocenter at the C1 position, yielding a racemic mixture. A significant frontier in the chemistry of this compound is the development of methods for stereocontrolled synthesis to access single enantiomers, which is of paramount importance for pharmaceutical applications.

Future research will undoubtedly focus on asymmetric cyclopropanation. This can be approached by employing chiral catalysts or reagents. Drawing from broader advances in asymmetric synthesis, several strategies hold promise:

Chiral Phase-Transfer Catalysis: The design of new chiral phase-transfer catalysts could induce enantioselectivity in the dichlorocarbene addition.

Transition Metal Catalysis: Chiral rhodium and ruthenium complexes have demonstrated exceptional efficiency and selectivity in other types of cyclopropanations, particularly with diazo compounds. researchgate.net Exploring analogous systems for dichlorocarbene transfer is a logical next step.

Chemoenzymatic Methods: Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully used for highly diastereo- and enantioselective cyclopropanations to form cyclopropyl (B3062369) ketones. nih.gov Adapting such biocatalytic systems for dichlorocyclopropanation would be a groundbreaking advancement.

The development of stereoselective derivatization reactions is another key prospect. Once an enantioenriched sample of this compound is obtained, subsequent transformations must proceed without racemization to be synthetically useful. Future work should investigate the stereochemical outcome of ring-opening and substitution reactions on optically active substrates.

Catalyst TypeExample/ClassPotential for Stereocontrol
Chiral Metal Complexes Ru(II)-Pheox, Rh₂(BTPCP)₄ researchgate.netHigh enantioselectivity reported for related cyclopropanations. researchgate.net
Biocatalysts Engineered Myoglobin Variants nih.govCapable of high diastereo- and enantioselectivity for ketone-functionalized cyclopropanes. nih.gov
Chiral Phase-Transfer Catalysts Cinchona alkaloid derivativesPotential to induce asymmetry in carbene addition under PTC conditions.

Computational Predictions Guiding Experimental Research on this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool that can guide and rationalize experimental findings. For this compound, computational studies can provide invaluable insights into several key areas, accelerating the design of new reactions and catalysts.

Future computational research should focus on:

Elucidating Reaction Mechanisms: DFT calculations can map the potential energy surfaces for dichlorocarbene addition via different pathways (e.g., traditional PTC vs. sulfonium salts), clarifying the role of catalysts and predicting stereochemical outcomes. acs.org This can help in the rational design of more selective catalytic systems.

Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites of reaction for derivatization attempts, such as nucleophilic attack on the cyclopropane (B1198618) ring or electrophilic substitution on the phenyl ring. For example, calculations have been used to understand the regioselective cleavage of C-C bonds in related difluorocyclopropanes. beilstein-journals.org

Simulating Spectroscopic Properties: Calculating NMR and IR spectra can aid in the structural confirmation of new derivatives and intermediates formed in complex reaction mixtures.

Guiding Stereoselective Synthesis: By modeling the transition states of reactions involving chiral catalysts, researchers can understand the origins of enantioselectivity and rationally design improved catalysts with higher efficiency and selectivity.

The synergy between computational predictions and experimental validation will be essential for unlocking the full potential of this compound and its derivatives in modern chemical synthesis.

Q & A

Q. What safety protocols should be prioritized when handling (2,2-Dichloro-1-methylcyclopropyl)benzene in laboratory settings?

Methodological Answer:

  • Conduct a thorough risk assessment using the Research Institute for Fragrance Materials (RIFM) safety evaluation framework, which highlights insufficient toxicological data for this compound .
  • Implement strict PPE (gloves, goggles, fume hoods) due to potential uncharacterized hazards.
  • Refer to RIFM’s criteria for fragrance ingredient safety, including recommendations to avoid use until additional data (e.g., dermal absorption, mutagenicity) is available .

Q. What synthetic routes are available for preparing this compound, and how are reaction conditions optimized?

Methodological Answer:

  • A key route involves reacting methyl 2,2-dichloro-1-methylcyclopropanecarboxylate with Grignard reagents (e.g., 2-thienylmagnesium bromide) under anhydrous conditions at 0–25°C .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.
  • Monitor reaction progress using GC-MS or TLC to optimize yield and minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Elemental analysis (CHNS) : Confirm empirical formula consistency (e.g., C6_6H8_8Cl2_2N4_4S for derivatives) .
  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., C-Cl stretching at ~550 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing (monoclinic system, space group P21) to confirm stereochemistry .

Advanced Research Questions

Q. How does this compound act as a ligand in coordination chemistry, and what are the structural features of its metal chelates?

Methodological Answer:

  • Synthesize chelates with Cu(II), Cd(II), or Zn(II) by reacting the triazole-thiol derivative (4-amino-5-(2,2-dichloro-1-methylcyclopropyl)-4H-1,2,4-triazole-3-thiol) with metal salts in ethanol/DMF .
  • Characterize using molar conductance measurements (non-electrolytic behavior in DMSO) and UV-Vis spectroscopy (d-d transitions for Cu(II)).
  • Validate geometry via TD-DFT simulations, which align with experimental data from XRD and magnetic susceptibility .

Q. What methodologies are used to evaluate the thermal stability and decomposition pathways of this compound derivatives?

Methodological Answer:

  • Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min) to identify decomposition thresholds (e.g., stability up to 270°C for triazole-thiol chelates) .
  • Pair with differential thermal analysis (DTA) to detect endothermic/exothermic events (e.g., ligand dissociation at >250°C).
  • Analyze evolved gases via FT-IR or GC-MS to map degradation products (e.g., HCl release from Cl substituents).

Q. How can crystallographic data inform the stereochemical configuration and reactivity of this compound derivatives?

Methodological Answer:

  • Resolve crystal parameters (e.g., monoclinic system, a = 6.5722 Å, β = 104.435°) via single-crystal XRD to determine bond angles/steric effects influencing reactivity .
  • Correlate packing motifs (e.g., π-π stacking) with solubility trends in polar aprotic solvents (DMF/DMSO) .
  • Apply Hirshfeld surface analysis to predict sites for electrophilic substitution or cycloaddition in benzannulation reactions .

Q. How can researchers reconcile safety concerns with the compound’s use in biological studies (e.g., antimicrobial assays)?

Methodological Answer:

  • Conduct in vitro toxicity screening (e.g., MTT assays on mammalian cell lines) to establish preliminary safety thresholds .
  • Compare antimicrobial activity (MIC values against S. aureus or E. coli) with reference drugs while adhering to RIFM’s cautionary guidelines .
  • Prioritize closed-system handling and waste neutralization protocols to mitigate exposure risks.

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Reactant of Route 1
(2,2-Dichloro-1-methylcyclopropyl)benzene
Reactant of Route 2
(2,2-Dichloro-1-methylcyclopropyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.